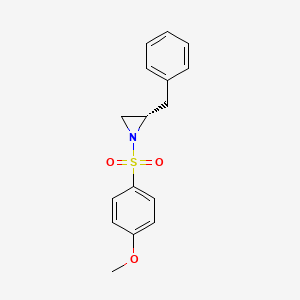![molecular formula C21H18N2O B14235955 (E)-1-{4-[(4-Ethenylphenyl)methoxy]phenyl}-2-phenyldiazene CAS No. 460090-37-3](/img/structure/B14235955.png)
(E)-1-{4-[(4-Ethenylphenyl)methoxy]phenyl}-2-phenyldiazene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-{4-[(4-Ethenylphenyl)methoxy]phenyl}-2-phenyldiazene is an organic compound characterized by its unique structure, which includes an ethenyl group attached to a phenyl ring, a methoxy group, and a diazene linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-{4-[(4-Ethenylphenyl)methoxy]phenyl}-2-phenyldiazene typically involves a multi-step process. One common method starts with the preparation of 4-ethenylphenol, which is then reacted with 4-bromophenylmethanol under basic conditions to form the intermediate 4-[(4-ethenylphenyl)methoxy]phenylmethanol. This intermediate is then subjected to diazotization using sodium nitrite and hydrochloric acid, followed by coupling with aniline to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-1-{4-[(4-Ethenylphenyl)methoxy]phenyl}-2-phenyldiazene undergoes various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form epoxides or diols.
Reduction: The diazene linkage can be reduced to form hydrazine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often require strong bases or acids, depending on the desired functional group.
Major Products
Oxidation: Epoxides, diols.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
(E)-1-{4-[(4-Ethenylphenyl)methoxy]phenyl}-2-phenyldiazene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of (E)-1-{4-[(4-Ethenylphenyl)methoxy]phenyl}-2-phenyldiazene involves its interaction with specific molecular targets. The ethenyl group can participate in π-π interactions with aromatic residues in proteins, while the diazene linkage can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-1-{4-[(4-Vinylphenyl)methoxy]phenyl}-2-phenyldiazene
- (E)-1-{4-[(4-Allylphenyl)methoxy]phenyl}-2-phenyldiazene
Uniqueness
(E)-1-{4-[(4-Ethenylphenyl)methoxy]phenyl}-2-phenyldiazene is unique due to the presence of the ethenyl group, which imparts distinct reactivity and interaction profiles compared to similar compounds with vinyl or allyl groups. This uniqueness makes it a valuable compound for specific applications in research and industry.
Propriétés
Numéro CAS |
460090-37-3 |
|---|---|
Formule moléculaire |
C21H18N2O |
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
[4-[(4-ethenylphenyl)methoxy]phenyl]-phenyldiazene |
InChI |
InChI=1S/C21H18N2O/c1-2-17-8-10-18(11-9-17)16-24-21-14-12-20(13-15-21)23-22-19-6-4-3-5-7-19/h2-15H,1,16H2 |
Clé InChI |
SGUMGJYRXXRRFJ-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=CC=C(C=C1)COC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


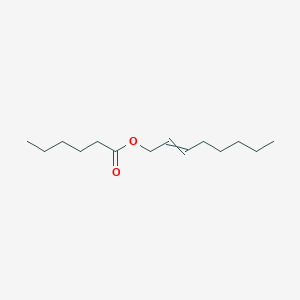
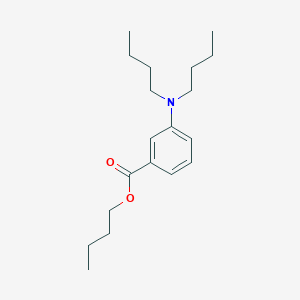

![N-(5-{[2-(1H-Indol-3-yl)ethyl]amino}-2,4-dinitrophenyl)acetamide](/img/structure/B14235898.png)
![2-[(6-Amino-9H-purin-9-yl)methyl]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B14235933.png)
![2',7'-Dibromo-1,6-bis(octyloxy)-9,9'-spirobi[fluorene]](/img/structure/B14235934.png)
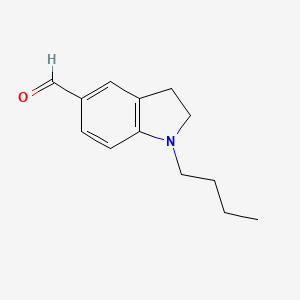


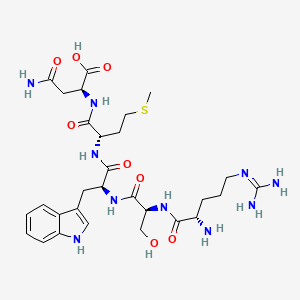
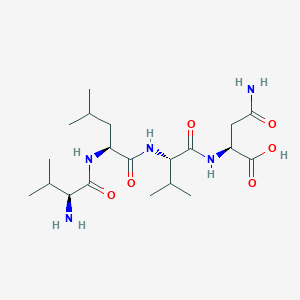
![Benzonitrile, 2,5-difluoro-4-[2-oxo-4-(trifluoromethyl)-1(2H)-pyridinyl]-](/img/structure/B14235965.png)
